N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride
Description
N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a cycloheptylamine moiety linked via a methyl group to the acetamide backbone and a 1,3-dihydro-2-benzofuran-5-yl substituent. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c19-18(7-3-1-2-4-8-18)13-20-17(21)10-14-5-6-15-11-22-12-16(15)9-14;/h5-6,9H,1-4,7-8,10-13,19H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWAMWVBNNBNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)CC2=CC3=C(COC3)C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H26N2O2·HCl
- Molecular Weight : 340.88 g/mol
- IUPAC Name : N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide hydrochloride
Structural Representation
The structural representation of the compound highlights its unique features, which contribute to its biological activity. The presence of the aminocycloheptyl moiety is significant for receptor interactions.
The biological activity of N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide; hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has shown affinity for several neurotransmitter receptors, which may mediate its effects on mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cellular signaling pathways.
Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting a role in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 (liver cancer) | 1.30 | Significant inhibition |
| MDA-MB-231 (breast) | 0.95 | Moderate inhibition |
| A2780 (ovarian) | 2.50 | Mild inhibition |
Case Studies
- Neuroprotective Study : A study conducted on animal models indicated that administration of N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide; hydrochloride led to improved cognitive function and reduced markers of neuroinflammation.
- Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis in HepG2 cells, with flow cytometry analysis revealing a significant rise in apoptotic cells compared to control groups.
Scientific Research Applications
Melatonin Receptor Agonism
Research indicates that compounds structurally similar to N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride can act as agonists for melatonin receptors MT1 and MT2. These receptors are implicated in regulating sleep-wake cycles and have been targeted for developing treatments for sleep disorders. For instance, a related compound was synthesized as an orally bioavailable agonist with low vasoconstrictive activity, showcasing the potential of this class of compounds in sleep medicine .
Antipsychotic Potential
The cyclohexane amine derivatives, including those related to this compound, have been investigated for their application in treating schizophrenia. These compounds exhibit properties that may mitigate symptoms associated with this mental health disorder, highlighting their relevance in psychiatric pharmacotherapy .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. SAR studies focus on how modifications to the compound's structure affect its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Altering the benzofuran moiety | Changes affinity for melatonin receptors |
| Modifying the amino group | Influences binding efficacy and selectivity |
These insights can guide the design of new derivatives with enhanced therapeutic effects.
Case Study: Antitumor Activity
A study involving hydantoin derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast adenocarcinoma). The presence of specific substituents on the hydantoin core was linked to increased potency, indicating that similar modifications could enhance the antitumor efficacy of this compound .
Case Study: Antimicrobial Properties
Research has also explored the antimicrobial activities of compounds related to this compound. Some derivatives exhibited notable efficacy against bacterial strains, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares the acetamide backbone with multiple analogs but is distinguished by its cycloheptylamino and dihydrobenzofuran groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Substituent Analysis
- Cycloheptyl vs. Smaller Rings: The 7-membered cycloheptyl group in the target compound offers greater conformational flexibility compared to the cyclopentyl (5-membered, ) and piperidinyl (6-membered, ) analogs. This may enhance binding to larger hydrophobic pockets in biological targets .
- Hydrochloride Salt: The hydrochloride form improves solubility compared to non-salt analogs like , which may lack ionizable groups .
Pharmacological Implications
- Cycloheptylamino Group: Larger rings like cycloheptyl may improve metabolic stability compared to smaller rings (e.g., piperidinyl in ), which are more prone to oxidative metabolism .
- Dihydrobenzofuran vs. Benzisoxazole : The dihydrobenzofuran’s oxygen atom may engage in hydrogen bonding, whereas benzisoxazole’s nitrogen and oxygen could act as hydrogen bond acceptors, influencing target selectivity .
Preparation Methods
Halogenation and Acylation of Benzofuran Precursors
The benzofuran core is synthesized via cyclization of substituted phenols followed by regioselective functionalization. A representative method from halogenated benzofuran chemistry involves:
- Starting material : 6-Acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid.
- Halogenation : Treatment with bromine or chlorine sources (e.g., PCl₃, Br₂) introduces halogens at the 4- and 6-positions.
- Acetylation : The acetyl group is retained or modified via nucleophilic substitution (Table 1).
Table 1: Halogenation Conditions for Benzofuran Intermediates
| Reaction | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | Br₂ in acetic acid | C4, C6 | 78 |
| Chlorination | PCl₃ in DCM | C4 | 85 |
| Dichloroacetylation | Cl₂CHCOCl, AlCl₃ | C6 | 72 |
Acetamide Formation
The 5-position acetamide is introduced via nucleophilic acyl substitution:
- Activation : Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride.
- Amination : React with ammonium hydroxide or methylamine to form the primary amide.
- Methylation : For N-alkylation, use methyl iodide in the presence of K₂CO₃.
Synthesis of the N-[(1-Aminocycloheptyl)methyl] Side Chain
Cycloheptylamine Derivatization
- Cycloheptanone oxime formation : React cycloheptanone with hydroxylamine hydrochloride.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 1-aminocycloheptane.
- Methylation : Treat with formaldehyde and sodium cyanoborohydride to install the methylene bridge.
Critical Parameters :
- Temperature : 40–60°C for optimal imine intermediate stability.
- Solvent : Methanol or ethanol preferred for solubility.
Convergent Amide Coupling and Hydrochloride Salt Formation
Amide Bond Formation
Coupling the benzofuran acetamide with the aminocycloheptylmethyl side chain employs carbodiimide-mediated chemistry:
- Activation : Combine 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid with EDC/HOBt in DMF.
- Coupling : Add N-[(1-aminocycloheptyl)methyl]amine and stir at 25°C for 12 hours.
- Workup : Extract with ethyl acetate, wash with brine, and concentrate.
Table 2: Optimization of Coupling Conditions
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 12 | 92 |
| DCC/DMAP | THF | 0–25 | 24 | 85 |
| HATU | DCM | 40 | 6 | 89 |
Hydrochloride Salt Crystallization
The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt:
- Acidification : Add 4M HCl in dioxane dropwise to the amide solution.
- Crystallization : Cool to 4°C, filter, and wash with cold ether.
- Drying : Lyophilize to obtain a hygroscopic white powder.
Purity Control :
Stereochemical Considerations and Byproduct Analysis
Epimerization During Amidation
The cycloheptylmethylamine side chain introduces a stereocenter at the bridgehead carbon. Key findings:
Major Byproducts and Mitigation
- N-Oxide formation : Occurs during prolonged storage; mitigated by inert atmosphere storage.
- Dimerization : Controlled via dilution (0.1M concentration during coupling).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the acetamide group and chair conformation of the cycloheptane ring.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide Hydrochloride?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the 1-aminocycloheptylmethyl moiety via reductive amination of cycloheptanone with methylamine, followed by hydrochloride salt formation .
- Step 2 : Coupling the benzofuran acetamide fragment (synthesized via Friedel-Crafts acylation on 1,3-dihydro-2-benzofuran) with the cycloheptylamine intermediate using carbodiimide-mediated amidation.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization from ethanol/water mixtures.
- Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediates via -NMR (e.g., δ 2.1–2.5 ppm for cycloheptyl protons) .
Q. How can researchers validate the purity of this compound, especially residual solvent or counterion content?
- Methodological Answer :
- Chloride Analysis : Dissolve 1.5 g of the compound in N,N-dimethylformamide (DMF), add dilute nitric acid, and titrate against 0.01 M AgNO to quantify chloride content (limit: ≤0.011%) .
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect impurities at 254 nm.
- Thermogravimetric Analysis (TGA) : Confirm absence of residual solvents (e.g., DMF) by monitoring mass loss below 150°C .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- -/-NMR : Assign peaks for the benzofuran moiety (e.g., aromatic protons at δ 6.8–7.2 ppm) and cycloheptylmethyl group (δ 1.5–2.5 ppm).
- FT-IR : Confirm amide C=O stretch (~1650 cm) and NH bending (~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H] with <2 ppm error.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in the amidation step, identifying optimal temperatures and catalysts (e.g., HOBt/DCC vs. EDC/HCl) .
- Reaction Path Screening : Apply ICReDD’s workflow to predict solvent effects (e.g., DMF vs. THF) on yield using COSMO-RS simulations .
- Feedback Loop : Integrate experimental yield data with machine learning models (e.g., Gaussian processes) to refine computational predictions .
Q. How should researchers address contradictory solubility data reported in different studies?
- Methodological Answer :
- Controlled Solubility Studies : Use standardized shake-flask methods (USP/Ph. Eur.) at 25°C in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.
- Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to identify outliers caused by polymorphic variations (e.g., hydrochloride salt vs. free base) .
- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous solutions, which may falsely reduce apparent solubility .
Q. What strategies are effective in resolving discrepancies in biological activity data across assays?
- Methodological Answer :
- Assay Standardization : Use a common cell line (e.g., HEK-293) and positive controls (e.g., known kinase inhibitors) to normalize IC values.
- Meta-Analysis : Apply mixed-effects models to account for variability in assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation products via LC-MS/MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze potency loss using validated HPLC methods .
- Degradation Kinetics Modeling : Fit data to Arrhenius equations to predict shelf-life at 25°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
